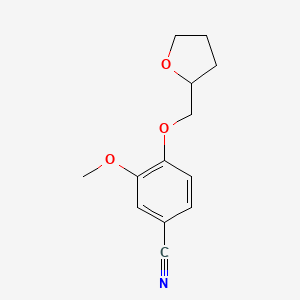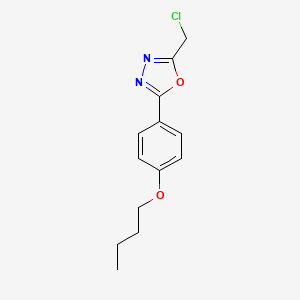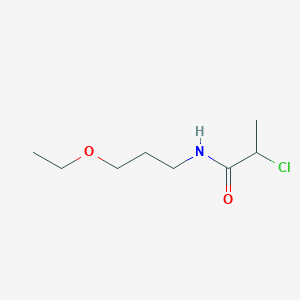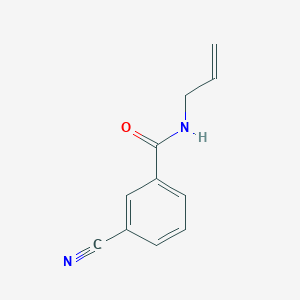![molecular formula C12H12N2O B3363060 3-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile CAS No. 1016840-72-4](/img/structure/B3363060.png)
3-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile
Übersicht
Beschreibung
3-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile is a chemical compound with the CAS Number: 939999-23-2. It has a linear formula of C11H10N2O . The compound has a molecular weight of 186.21 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10N2O/c12-8-9-3-1-4-10(7-9)13-6-2-5-11(13)14/h1,3-4,7H,2,5-6H2 . This indicates the presence of a benzonitrile group attached to a 2-oxopyrrolidin-1-yl group.It is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.
Wissenschaftliche Forschungsanwendungen
Overview
3-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile, also known by its pharmaceutical name Perampanel, is a selective, non-competitive AMPA receptor antagonist developed for the treatment of partial-onset seizures. Unlike many traditional antiepileptic drugs (AEDs), Perampanel has shown efficacy across a broad spectrum of preclinical seizure models, demonstrating its potential as a significant advancement in epilepsy treatment. Clinical trials have highlighted its favorable safety profile and efficacy in improving seizure control in treatment-resistant patients, with median reductions in seizure frequency and responder rates improving significantly compared to placebo. This positions Perampanel as a promising alternative in the management of refractory partial-onset seizures (Rektor, 2013).
Chemical Synthesis and Biological Activity
The chemical versatility of compounds structurally related to this compound extends into their synthesis and application in producing biologically active molecules. For example, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of anti-inflammatory and analgesic materials, highlights the role of related chemical structures in pharmaceutical manufacturing. This practical synthesis methodology can impact the development of various medicinal products, showcasing the broader applicability of similar compounds in organic synthesis and pharmaceutical industries (Qiu et al., 2009).
Environmental and Biotechnological Applications
Interestingly, studies on nitrile hydrolysing enzymes-producing bacterium isolated from natural environments have shed light on the potential environmental and biotechnological applications of compounds like this compound. Nitrile compounds, due to their toxic nature, pose environmental risks, yet certain microbes can hydrolyse nitrile, potentially through enzymes that could be harnessed for environmental protection and the synthesis of valuable pharmaceutical compounds. This indicates a possible biotechnological application in bioremediation and the biocatalytic production of high-value chemicals (Sulistinah & Riffiani, 2018).
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, H335 . These suggest that the compound may be harmful if swallowed, in contact with skin, causes skin and eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound.
Eigenschaften
IUPAC Name |
3-[(2-oxopyrrolidin-1-yl)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-8-10-3-1-4-11(7-10)9-14-6-2-5-12(14)15/h1,3-4,7H,2,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWXVKOHAAHEIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC(=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Cyclohexyloxy)methyl]benzonitrile](/img/structure/B3362984.png)
![2-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one](/img/structure/B3362995.png)
![4-[(Dimethylcarbamoyl)methanesulfonyl]benzoic acid](/img/structure/B3362999.png)

![2-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B3363010.png)

![2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide](/img/structure/B3363014.png)


![3-[4-(Chlorosulfonyl)-2-methylphenoxy]propanoic acid](/img/structure/B3363035.png)



![2-chloro-N-[(2-fluorophenyl)methyl]propanamide](/img/structure/B3363081.png)
